molecular formula C33H35FeN4O4 B040510 Ferric chlorin CAS No. 117828-53-2

Ferric chlorin

Cat. No. B040510
M. Wt: 607.5 g/mol
InChI Key: SLYZIQLDWVTYHU-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Ferric chlorin is a type of porphyrin that has been extensively studied for its potential applications in various fields of science. It is a complex molecule that is formed by the combination of iron and a chlorin ring. Ferric chlorin has been found to possess unique properties that make it an ideal candidate for use in scientific research.

Scientific Research Applications

Ferric chlorin has been extensively studied for its potential applications in various fields of science. One of the most significant applications of ferric chlorin is in the field of photodynamic therapy (PDT). PDT is a type of cancer treatment that involves the use of light-activated drugs to kill cancer cells. Ferric chlorin has been found to be an effective photosensitizer, making it an ideal candidate for use in PDT.

Mechanism Of Action

The mechanism of action of ferric chlorin in PDT involves the absorption of light energy by the molecule, which causes it to become excited. The excited ferric chlorin then reacts with oxygen to produce singlet oxygen, a reactive species that can damage cellular components and ultimately lead to cell death.

Biochemical And Physiological Effects

Ferric chlorin has been found to have a range of biochemical and physiological effects. In addition to its role as a photosensitizer in PDT, ferric chlorin has been found to have antioxidant properties, making it a potential therapeutic agent for a range of oxidative stress-related diseases. Ferric chlorin has also been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the main advantages of using ferric chlorin in lab experiments is its high stability and solubility in water. This makes it easy to handle and use in a range of experimental setups. However, one of the limitations of using ferric chlorin is its high cost, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on ferric chlorin. One potential area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the development of new applications for ferric chlorin, such as in the development of new antimicrobial agents or the treatment of other diseases. Finally, there is a need for further research on the biochemical and physiological effects of ferric chlorin, particularly in relation to its potential use as an antioxidant or antimicrobial agent.
Conclusion
In conclusion, ferric chlorin is a complex molecule that has been extensively studied for its potential applications in various fields of science. Its unique properties make it an ideal candidate for use in scientific research, particularly in the field of photodynamic therapy. While there are some limitations to its use, there are also many potential future directions for research on ferric chlorin, making it an exciting area of study for scientists around the world.

Synthesis Methods

Ferric chlorin is synthesized through a multistep process that involves the reaction of a porphyrin precursor with iron and a chlorin ring. The most common method for synthesizing ferric chlorin is the Adler-Longo method, which involves the reaction of a porphyrin with iron chloride and sodium hydroxide in the presence of a chlorin ring. The resulting product is then purified using various chromatography techniques to obtain pure ferric chlorin.

properties

CAS RN

117828-53-2

Product Name

Ferric chlorin

Molecular Formula

C33H35FeN4O4

Molecular Weight

607.5 g/mol

IUPAC Name

3-[18-(2-carboxylatoethyl)-3,7,8,12,12,13,17-heptamethyl-13H-porphyrin-21,22-diid-2-yl]propanoate;hydron;iron(3+)

InChI

InChI=1S/C33H38N4O4.Fe/c1-16-17(2)26-15-30-33(6,7)20(5)27(37-30)13-25-19(4)22(9-11-32(40)41)29(36-25)14-28-21(8-10-31(38)39)18(3)24(35-28)12-23(16)34-26;/h12-15,20H,8-11H2,1-7H3,(H4,34,35,36,37,38,39,40,41);/q;+3/p-3

InChI Key

SLYZIQLDWVTYHU-UHFFFAOYSA-K

SMILES

[H+].CC1C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC(=N2)C1(C)C)[N-]5)C)C)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-].[Fe+3]

Canonical SMILES

[H+].CC1C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC(=N2)C1(C)C)[N-]5)C)C)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-].[Fe+3]

synonyms

ferric chlorin
iron(III) chlorin

Origin of Product

United States

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